14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin
14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type subgroup. This technical guide provides a detailed overview of its natural sources, origin, and relevant biochemical information. The primary documented source of 14-Dehydrodelcosine is the plant genus Delphinium, a member of the Ranunculaceae family. This document synthesizes available data on the distribution of this compound, outlines a general methodology for its isolation and characterization based on protocols for similar alkaloids, and presents its known biosynthetic context. All quantitative data are summarized for clarity, and logical relationships are visualized using diagrams.
Natural Source and Origin
14-Dehydrodelcosine is a secondary metabolite found primarily in flowering plants of the genus Delphinium, commonly known as larkspurs. These plants are part of the Ranunculaceae family.
The most frequently cited botanical source for the isolation of 14-Dehydrodelcosine is Delphinium davidii .[1][2][] While this species is the principal origin, the compound has also been identified in other members of the genus, including Delphinium dissectum, D. excelsum, D. grandiflorum, and D. triste.[4] The presence of 14-Dehydrodelcosine is part of a complex mixture of various diterpenoid and norditerpenoid alkaloids characteristic of these species.[4][5][6][7]
The following diagram illustrates the taxonomic origin of 14-Dehydrodelcosine:
Quantitative Data
Currently, there is a notable lack of specific quantitative data in publicly accessible literature regarding the yield of 14-Dehydrodelcosine from its natural sources. Scientific papers often focus on the isolation of novel compounds or the general alkaloidal profile without reporting the specific percentage yield of each constituent.
Table 1: Physicochemical and Spectroscopic Data for 14-Dehydrodelcosine
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₇NO₇ | [] |
| Molecular Weight | 451.56 g/mol | [] |
| CAS Number | 1361-18-8 | [] |
| ¹H NMR Data | Not available in searched literature | |
| ¹³C NMR Data | Not available in searched literature | |
| Mass Spectrometry Data | Not available in searched literature |
Experimental Protocols
A specific, detailed experimental protocol for the isolation of 14-Dehydrodelcosine has not been explicitly published. However, based on the general methodologies for isolating lycoctonine-type alkaloids from Delphinium species, a representative protocol can be outlined. The following is a generalized workflow synthesized from procedures used for related compounds.
Experimental Workflow for Isolation of Diterpenoid Alkaloids from Delphinium spp.
Detailed Methodologies:
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Extraction: The air-dried and powdered plant material (e.g., whole plant or roots of Delphinium davidii) is typically extracted exhaustively with an organic solvent, most commonly ethanol or methanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base liquid-liquid extraction.
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The extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.
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This aqueous solution is then washed with a non-polar solvent like ethyl acetate or diethyl ether to remove neutral and acidic compounds.
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The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium hydroxide.
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The free-base alkaloids are then extracted back into an organic solvent, typically chloroform or dichloromethane. Evaporation of this solvent yields the crude alkaloid fraction.
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Chromatographic Purification: The crude alkaloid mixture is complex and requires further separation.
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Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over silica gel or alumina. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the alkaloids into fractions of decreasing complexity.
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Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC, and those with similar profiles are combined.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the combined fractions containing 14-Dehydrodelcosine are often subjected to one or more rounds of preparative HPLC, typically on a C18 reversed-phase column.
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Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Biosynthesis
14-Dehydrodelcosine is a C19-diterpenoid alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The core skeleton is derived from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).
The following diagram outlines the key stages in the biosynthesis of lycoctonine-type alkaloids, the structural class to which 14-Dehydrodelcosine belongs.
The biosynthesis begins with the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene. This hydrocarbon scaffold then undergoes a series of oxidative modifications and rearrangements. A key step is the incorporation of a nitrogen atom, typically from an amino acid, which transforms the diterpene into a diterpenoid alkaloid. Subsequent tailoring reactions, including hydroxylations, O-methylations, and in the case of 14-Dehydrodelcosine, a dehydrogenation at the C-14 position, lead to the final structure.
References
- 1. Two New C19-Diterpenoid Alkaloids from Delphinium davidii Franch | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Eleven new C19-diterpenoid alkaloids from Delphinium elatum cv. Pacific Giant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four new C19-diterpenoid alkaloids from Delphinium elatum - PMC [pmc.ncbi.nlm.nih.gov]
